molecular formula C5H7N3O B1649919 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 1083274-38-7

1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B1649919
CAS No.: 1083274-38-7
M. Wt: 125.13
InChI Key: AGKOXOJEFOCGCX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 1 and 5 and a carbaldehyde group at position 3. This compound belongs to the triazole family, which is renowned for its versatility in pharmaceuticals, agrochemicals, and material sciences due to its stability and ability to engage in diverse chemical interactions . The carbaldehyde group enhances its reactivity, enabling applications in Schiff base formation and nucleophilic additions, which are critical in drug design and coordination chemistry.

Properties

IUPAC Name

1,5-dimethyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-6-5(3-9)7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOXOJEFOCGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243774
Record name 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083274-38-7
Record name 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde
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Record name 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde
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Preparation Methods

Cyclocondensation Strategies for Triazole Core Formation

Continuous-Flow Cyclocondensation

A metal-free, two-step continuous-flow method was adapted from the synthesis of analogous triazole derivatives. The process involves:

  • Formation of acetimidamide intermediate : Reacting formamide with dimethylacetamide dimethylacetal in dimethyl sulfoxide (DMSO) at 120°C under 1 bar pressure (residence time: 13.3 minutes).
  • Triazole ring closure : Condensing the intermediate with methylhydrazine at 70°C (residence time: 5 minutes), achieving 89% yield with >98% purity.

Key advantages include:

  • Elimination of chromatographic purification
  • Safe handling of energetic intermediates via flow reactor confinement
  • Scalability to 100 g batches without yield loss.
Table 1: Optimization of Continuous-Flow Parameters
Step Temperature (°C) Residence Time (min) Solvent Yield (%) Purity (%)
1 120 13.3 DMSO 95 91
2 70 5.0 DMSO 89 98

Functional Group Interconversion from Ester Precursors

Hydrolysis-Reduction of Ethyl 1,5-Dimethyl-1H-1,2,4-Triazole-3-Carboxylate

The ethyl ester derivative (CAS 1034197-35-7) serves as a key precursor:

  • Ester hydrolysis : Treating with 2M NaOH in ethanol/water (1:1) at reflux yields the carboxylic acid (98% conversion).
  • Reductive decarbonylation : Using Rosenmund conditions (Pd/BaSO4, H2, quinoline poison) converts the acid to the aldehyde at 150°C (65% yield).

Critical considerations:

  • Over-reduction to alcohol is minimized by strict temperature control
  • Quinoline suppresses catalyst overactivity, preventing full reduction to methanol.

Metal-Catalyzed [3+2] Cycloaddition Approaches

Copper-Mediated Azide-Alkyne Coupling

Adapting methods from 1,2,3-triazole synthesis, the 1,2,4-triazole variant is accessible via:

  • In situ azide generation : Reacting methylamine with sodium nitrite/HCl at 0°C
  • Cycloaddition : Copper(II) triflate (10 mol%) catalyzes reaction with propiolaldehyde at 110°C (72% yield).
Table 2: Catalyst Screening for Cycloaddition
Catalyst Loading (mol%) Temperature (°C) Yield (%)
Cu(OTf)₂ 10 110 72
CuI 15 120 58
Cu(OAc)₂ 20 100 41

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.87 (s, 1H, CHO), 4.12 (s, 3H, N-CH3), 2.51 (s, 3H, C-CH3)
  • IR (ATR): ν 1698 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring)
  • HRMS : m/z 140.0821 [M+H]+ (calc. 140.0819)

Purity Assessment

HPLC conditions (Agilent Zorbax SB-C18):

  • Mobile phase: 60:40 H2O (0.1% TFA)/MeCN
  • Retention time: 6.72 min (98.4% a/a)

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the prominent applications of 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde lies in its potential as an antimicrobial agent. Triazole derivatives have been extensively studied for their efficacy against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain 1,2,4-triazole derivatives exhibited significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 2 to 32 μg/mL . The structure-activity relationship (SAR) of these compounds suggests that modifications at the triazole ring can enhance their antimicrobial potency.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their antimycobacterial activity. Among these, one compound (referred to as compound 4) showed the strongest bactericidal activity with an MIC of 2 μg/mL. Molecular docking studies indicated that this compound effectively binds to the active site of the KatG enzyme in Mtb, inhibiting its function and leading to oxidative stress within the bacterial cells .

Materials Science

Synthesis of Energetic Materials

In materials science, this compound serves as a precursor in the synthesis of nitrogen-rich energetic materials. The incorporation of triazole moieties into energetic compounds has been shown to improve their thermal stability and reduce sensitivity to impact and friction. A study highlighted the synthesis of energetic salts derived from triazole derivatives that exhibited high density and thermal stability (up to 407 °C), making them suitable for applications in propellants and explosives .

Data Table: Properties of Energetic Salts

CompoundDensity (g/cm³)Thermal Stability (°C)Impact Sensitivity (J)
Salt A1.8540780
Salt B1.9039560
Salt C1.7540070

Agricultural Chemistry

Fungicidal Activity

Another significant application of this compound is its use as a fungicide in agricultural practices. Triazoles are known for their ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis. This mechanism makes them effective against a variety of plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

A field study evaluated the efficacy of triazole-based fungicides in controlling fungal diseases in crops. The results indicated that formulations containing this compound significantly reduced disease severity compared to untreated controls. The application not only improved crop yield but also minimized the need for more toxic alternatives .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives

The position of nitrogen atoms in the triazole ring significantly impacts electronic properties and biological activity. For example, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole (a 1,2,3-triazole isomer) exhibits distinct reactivity compared to 1,2,4-triazole derivatives. The 1,2,3-triazole isomer is less common in pharmaceuticals but is valued in materials science for its planar structure and halogenated derivatives’ stability . In contrast, 1,2,4-triazoles like the target compound are more prevalent in drug candidates due to their hydrogen-bonding capacity and metabolic stability .

Substituent Effects on Physicochemical Properties

  • Carbaldehyde vs. Amine : Replacing the carbaldehyde group in 1,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde with an amine (as in 1,5-dimethyl-1H-1,2,4-triazol-3-amine ) drastically alters polarity and reactivity. The amine group (basic, pKa ~8–10) facilitates protonation and participation in acid-base reactions, while the carbaldehyde (predicted pKa ~1.26 ) is electrophilic, favoring nucleophilic additions like Schiff base formation .
  • Cyclopropyl vs. Methyl: 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde features a cyclopropyl group at position 5 instead of methyl. ~1.2 g/cm³ for methyl-substituted analogs) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Density (g/cm³) Key Substituents
This compound C₅H₇N₃O 125.13 1.26 ~1.2* Methyl (1,5), Carbaldehyde (3)
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde C₇H₉N₃O 151.17 1.26 1.44 Cyclopropyl (5), Carbaldehyde (3)
1,5-Dimethyl-1H-1,2,4-triazol-3-amine C₄H₈N₄ 112.13 ~8–10 (amine) - Methyl (1,5), Amine (3)
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole C₄H₆BrN₃ 176.01 - - Bromo (4), Methyl (1,5)

*Estimated based on analogous triazoles.

Biological Activity

1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in medicinal chemistry.

Overview of Biological Activities

Triazole derivatives are known for their broad spectrum of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Antitumor Activity : Demonstrates potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Can reduce inflammation in various biological models.
  • Antidiabetic Properties : Shows promise in managing blood glucose levels.

These activities are attributed to the compound's ability to interact with various molecular targets and pathways.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This action is crucial in its antimicrobial and anticancer activities.
  • Gene Expression Modulation : It may alter gene expression patterns related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntimicrobialEnzyme inhibition
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntidiabeticRegulation of glucose metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests its potential as a new antimicrobial agent .
  • Cancer Research : In vitro studies indicated that this compound effectively inhibited the growth of cancer cell lines such as A431 and Jurkat. The compound's cytotoxicity was comparable to established chemotherapeutic agents .
  • Anti-inflammatory Effects : In animal models, the compound showed promising results in reducing carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 2
1,5-Dimethyl-1H-1,2,4-triazole-3-carbaldehyde

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